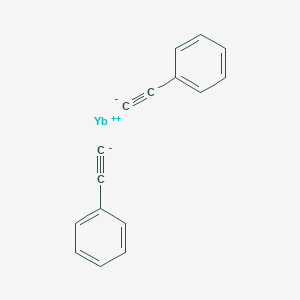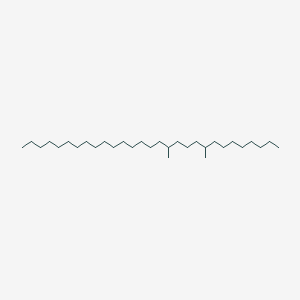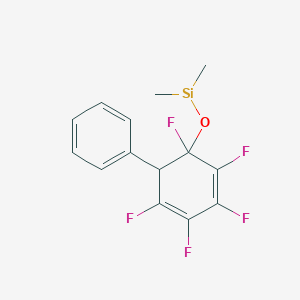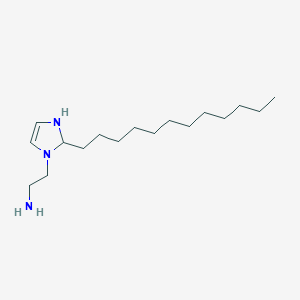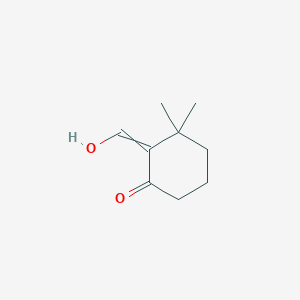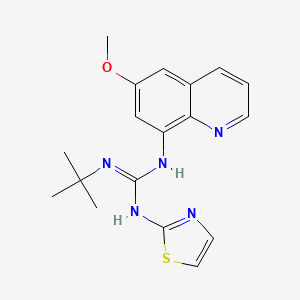
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling of the quinoline and thiazole moieties: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the guanidine group: This can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
科学研究应用
Chemistry
In chemistry, guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine
In medicine, guanidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or as a catalyst in organic reactions.
作用机制
The mechanism of action of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The guanidine group, being highly basic, can interact with acidic residues in proteins, altering their function.
相似化合物的比较
Similar Compounds
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(6-methoxyquinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(thiazol-2-yl)-
Uniqueness
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is unique due to the presence of the methoxy group on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
72041-96-4 |
|---|---|
分子式 |
C18H21N5OS |
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(6-methoxyquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,3)23-16(22-17-20-8-9-25-17)21-14-11-13(24-4)10-12-6-5-7-19-15(12)14/h5-11H,1-4H3,(H2,20,21,22,23) |
InChI 键 |
ADNKXOLIUCYXMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=C2C(=CC(=C1)OC)C=CC=N2)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
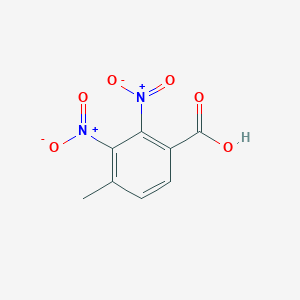
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
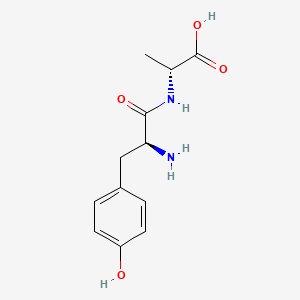
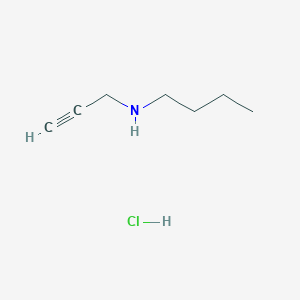
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
